Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinases 1/2 (ERK1/2) kinase activity. It is being investigated for its potential in cancer treatment. []
Relevance: GDC-0994 shares the 1-methyl-1H-pyrazolyl moiety with the target compound, although the substitution position on the pyrazole ring differs (5-position in GDC-0994 vs. 4-position in the target). Both compounds also incorporate a nitrogen-containing heterocycle linked to the pyrazole, highlighting a potential structural similarity that could be explored further. []
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It displays promising preclinical pharmacokinetic properties and robust in vivo antitumor activity. []
Relevance: AMG 337 contains the 1-methyl-1H-pyrazol-4-yl subunit, which is directly present in the target compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. This structural similarity suggests a potential relationship between the two compounds, especially considering the prevalence of pyrazole derivatives in kinase inhibitor development. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for the treatment of non-small-cell lung cancer. It displays selectivity for mutant EGFR over the wild-type. []
Relevance: This compound possesses the 3-methoxy-1-methyl-1H-pyrazol-4-yl group, closely resembling the 1-methyl-1H-pyrazol-4-yl moiety in the target compound. Both compounds feature this substituted pyrazole connected to a larger aromatic system, suggesting a potential relationship in their chemical space. []
Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a preferential binding affinity for the activated conformation of c-Met. This specificity towards the active form makes it a potentially advantageous candidate for cancer treatment. []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with the target compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. Both compounds also feature a methanesulfonamide group, indicating a potential structural and potentially functional relationship. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor with a reduced cutaneous toxicity profile compared to other Akt inhibitors. This improved safety profile makes it a promising candidate for further clinical development. []
Relevance: Hu7691 incorporates the 1-methyl-1H-pyrazolyl group, although at the 5-position of the pyrazole ring compared to the 4-position in the target compound. This structural similarity, along with the presence of other nitrogen-containing heterocycles in both compounds, suggests they could belong to a similar chemical class or exhibit overlapping biological activities. []
Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: This compound contains the 1-methyl-1H-pyrazol-4-yl moiety directly present in N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. Both compounds feature this substituted pyrazole linked to a pyridine ring, suggesting a potential structural and possibly functional relationship. []
Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. This compound represents the first clinical entry for this mechanism in the treatment of schizophrenia. []
Relevance: PF-2545920 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide both contain a 1-methyl-1H-pyrazolyl group linked to a pyridine ring, suggesting they could share a similar chemical space and potentially exhibit overlapping biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.